molecular formula C7H12O2 B159482 tert-Butyl acrylate CAS No. 1663-39-4

tert-Butyl acrylate

Cat. No. B159482
CAS RN: 1663-39-4
M. Wt: 128.17 g/mol
InChI Key: ISXSCDLOGDJUNJ-UHFFFAOYSA-N
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Description

Tert-Butyl acrylate (tBA) is an organic chemical compound with the linear formula CH2=CHCOOC(CH3)3 . It is a monomer used to produce poly(tert-butyl acrylate) (PtBA) polymers and copolymers, and poly(acrylic acid) polyelectrolyte brushes . It can undergo radiation polymerization to form TBA-gels for radio-fluorogenic dose imaging applications .


Synthesis Analysis

TBA can be polymerized by anionic or radical means . Controlled polymerizations were performed using a CuBr/N,N,N‘,N‘,N‘-pentamethyldiethylenetriamine catalyst system in conjunction with an alkyl bromide as the initiator . It can also undergo radiation polymerization .


Molecular Structure Analysis

The molecular formula of tBA is C7H12O2 . The InChI representation is InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3 .


Chemical Reactions Analysis

TBA can undergo free-radical polymerization, which is a common method used to produce polymeric materials . It can also undergo Atom Transfer Radical Polymerization (ATRP) .


Physical And Chemical Properties Analysis

TBA is a monofunctional monomer with a characteristic high reactivity of acrylates and a bulky hydrophobic moiety . It can be used to impart properties such as chemical resistance, hydrophobicity, hardness, scratch resistance, adhesion, heat resistance, high solids, and weatherability to polymers .

Scientific Research Applications

Polymerization and Co-Polymerization

  • Scientific Field: Polymer Chemistry
  • Application Summary: TBA is a mono-functional monomer with high reactivity. It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk .
  • Methods of Application: The polymerization process involves the reaction of TBA with a variety of monomers such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .
  • Results or Outcomes: The resulting polymers exhibit high hydrophobicity, hardness, heat and chemical resistance, and reduced viscosity at high solid content .

Synthesis of Cyclic Polymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: TBA is used in the development of ring-expansion RAFT (RE-RAFT) polymerization for the synthesis of cyclic polymers .
  • Methods of Application: The RE-RAFT of TBA yields a mixture of polymers exhibiting a bimodal size exclusion chromatography (SEC) trace .
  • Results or Outcomes: The resulting polymer mixture was found to contain large-sized cyclic polymers generated by the fusion of smaller-sized cyclic polymers during the RE-RAFT polymerization process .

Synthesis of Asymmetric Membranes

  • Scientific Field: Material Science
  • Application Summary: TBA can be used as a building block in the synthesis of asymmetric membranes .
  • Results or Outcomes: The resulting asymmetric membranes are potentially useful in filtration, separation, or gas permeation processes .

Preparation of Copolymer Binder for Lithium-Ion Batteries

  • Scientific Field: Energy Storage
  • Application Summary: TBA is used as a monomer in the preparation of a siloxane-incorporated copolymer binder for silicon anodes in lithium-ion batteries .
  • Results or Outcomes: The resulting copolymer binder improves the performance of lithium-ion batteries .

Radio-Fluorogenic Dose Imaging

  • Scientific Field: Medical Physics
  • Application Summary: TBA undergoes radiation polymerization to form TBA-gels for radio-fluorogenic dose imaging applications .
  • Results or Outcomes: The resulting TBA-gels can be used for dose imaging in radiation therapy .

Synthesis of Low-Dielectric Polyimide Films

  • Scientific Field: Microelectronics
  • Application Summary: TBA is used in the synthesis of low-dielectric polyimide films, which are of great significance in the field of the microelectronics industry .
  • Methods of Application: The synthesis involves a low-temperature polymerization strategy, which employed tetracarboxylic dianhydride and 4,4’-diamino-3,5-ditert butyl biphenyl ether as monomers .
  • Results or Outcomes: The resulting polyimide films exhibit excellent thermal, mechanical, and dielectric properties, and have been applied in insulation layers, buffer coatings, and passivation layers in the microelectronics industry .

Hydrophobicity Enhancement in Polymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: TBA is used to impart high hydrophobicity to polymers .
  • Results or Outcomes: The resulting polymers exhibit high hydrophobicity, which can be beneficial in various applications such as coatings .

Reactive Diluent

  • Scientific Field: Material Science
  • Application Summary: TBA can be used as a reactive diluent .
  • Results or Outcomes: The use of TBA as a reactive diluent can help in the formulation of various materials .

Safety And Hazards

TBA can cause skin irritation and may be harmful if absorbed through the skin. It is harmful if swallowed and may cause irritation of the digestive tract. It is also harmful if inhaled and causes respiratory tract irritation .

Future Directions

TBA holds great promise for large-scale production, not only because of its efficient process for producing nano/micro-particles with high solid content, but also thanks to the facile control over the particle size and morphology . The new-type hydrophobic force assembled PCs may open an innovative avenue toward new-generation energy-saving devices .

properties

IUPAC Name

tert-butyl prop-2-enoate
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InChI

InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ISXSCDLOGDJUNJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C
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Molecular Formula

C7H12O2
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Related CAS

25232-27-3
Record name Poly(tert-butyl acrylate)
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DSSTOX Substance ID

DTXSID8029652
Record name tert-Butyl acrylate
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Molecular Weight

128.17 g/mol
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Physical Description

Liquid, Liquid; [HSDB] Clear colorless liquid; Stabilized with 10-20 ppm of methyl ether of hydroquinone to prevent spontaneous polymerization; [OECD SIDS]
Record name 2-Propenoic acid, 1,1-dimethylethyl ester
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Record name tert-Butyl acrylate
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Boiling Point

120 °C
Record name 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER
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Flash Point

66 °F OC
Record name 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER
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Density

0.879 AT 25 °C
Record name 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER
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Product Name

tert-Butyl acrylate

Color/Form

LIQUID

CAS RN

1663-39-4
Record name tert-Butyl acrylate
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Record name tert-butyl acrylate
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Record name TERT-BUTYL ACRYLATE
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Synthesis routes and methods

Procedure details

The multi-arm acrylic acid star polymer was synthesized and reported in FIG. 4. For example, the tert-butyl acrylate star polymer from Example 2 (2.50 g, 19.5 mmol) was dissolved in 200 mL of dichloromethane, and 75 mL of trifluoroacetic acid (TFA, 975 mmol) was then added. The mixture was stirred vigorously until the generation of white precipitate ceased. The precipitate was filtered and washed with dichloromethane and diethyl ether, and then dried under reduced pressure overnight. Treatment of the poly(tert-butyl acrylate) star polymers of different molecular weights with TFA acid in dichloromethane yielded the corresponding acid star polymers. The molecular structures and weights of the resulting polymers (FIG. 4) were determined by 1H-NMR and SEC (see Example 7), respectively. 1H-NMR (CDCl3, 400 MHz): 1H-NMR (CDCl3, 400 MHz): δ=4.66 (q, 8H), 4.30 (q, 4H), 4.14 (q, 8H), 2.25 (brs), 1.86 (brs), 1.65-1.27 (brs, overlap), 1.30 (t, 12H). In this example, n may range from 2 to 500, but is typically between about 2 and 30.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
11,200
Citations
X Wu, R Hong, J Meng, R Cheng, Z Zhu… - Angewandte Chemie …, 2019 - Wiley Online Library
… A tert-butyl acrylate (t-BA) monomer for the construction of hydrophobic P(t-BA) photonic crystals toward magnetic-optics displays and energy saving devices is presented. It may open …
Number of citations: 102 onlinelibrary.wiley.com
KA Davis, K Matyjaszewski - Macromolecules, 2000 - ACS Publications
… on the ATRP of tert-butyl acrylate (tBA) using the CuBr/PMDETA catalyst system, as well as deprotection of the polymer to yield poly(acrylic acid). Additionally, poly(tert-butyl acrylate) (p(…
Number of citations: 450 pubs.acs.org
X Zhang, J Xia, K Matyjaszewski - Macromolecules, 2000 - ACS Publications
… In this paper, we report the synthesis of poly(tert-butyl acrylate) (PtBA) star polymers with high yields (up to 95%) by the same approach. Several factors pertinent to the star polymer …
Number of citations: 370 pubs.acs.org
I Sondi, TH Fedynyshyn, R Sinta, E Matijević - Langmuir, 2000 - ACS Publications
… Further modifying the particle surface with tert-butyl acrylate chains suppresses the … Consequently, this work demonstrates that with controlling the bound amount of tert-butyl acrylate …
Number of citations: 219 pubs.acs.org
JR Schaefgen, IM Sarasohn - Journal of Polymer Science, 1962 - Wiley Online Library
… Poly(tert-butyl acrylate) was prepared with the use of lithium aluminum hydride as an … tert-butyl acrylate, 0.06 g. lithium aluminum bydride finely pulverized under n-hexane), and …
Number of citations: 70 onlinelibrary.wiley.com
DH Cole, KR Shull, P Baldo, L Rehn - Macromolecules, 1999 - ACS Publications
… We have found that gold particles in a poly(tert-butyl acrylate) (PTBA) matrix form an excellent model system for studying the fundamental properties of polymer/metal nanocomposite …
Number of citations: 148 pubs.acs.org
A Goto, T Fukuda - Macromolecules, 1999 - ACS Publications
The kinetics of nitroxide-mediated free radical polymerization of tert-butyl acrylate (tBA) was studied. It was demonstrated that the polymerization rate can be increased by addition of a …
Number of citations: 130 pubs.acs.org
A Maestro, LJ Bonales, H Ritacco, TM Fischer… - Soft Matter, 2011 - pubs.rsc.org
… We have studied the surface shear viscoelasticity of poly(tert-butyl-acrylate) Langmuir monolayers spread at the air/water interface, by tracking the Brownian motion of tracer particles …
Number of citations: 69 pubs.rsc.org
Y Xie, N Moreno, VM Calo, H Cheng, PY Hong… - Polymer …, 2016 - pubs.rsc.org
… The RAFT polymerization of PtBA–PSU–PtBA was carried out using CTA–PSU 14k –CTA as a macro chain transfer agent and tert-butyl acrylate as a monomer in DMAc at 80 C, as …
Number of citations: 34 pubs.rsc.org
T Ishizone, K Yoshimura, A Hirao, S Nakahama - Macromolecules, 1998 - ACS Publications
The anionic polymerization of tert-butyl acrylate (tBA) was carried out with a binary initiator system prepared from diphenylmethyllithium, -potassium, or -cesium (Ph 2 CHM) and …
Number of citations: 87 pubs.acs.org

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